molecular formula C8H7ClF2O3S B13218491 3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride

3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride

Katalognummer: B13218491
Molekulargewicht: 256.65 g/mol
InChI-Schlüssel: HAZJNQQRVXBZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is an organic compound belonging to the class of arylsulfonyl chlorides. It is characterized by a benzene ring substituted with a difluoromethoxy group and a sulfonyl chloride group. This compound is of significant interest in various fields of scientific research due to its unique reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-(difluoromethoxy)benzenesulfonyl chloride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and alcohols, as well as oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonamide or sulfonate derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Wirkmechanismus

The mechanism of action of 3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride involves its ability to participate in various chemical reactions due to the presence of the sulfonyl chloride group. This group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of target molecules. The difluoromethoxy group also contributes to the compound’s reactivity by influencing the electronic properties of the benzene ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-2-methylbenzene-1-sulfonyl chloride is unique due to the presence of both the difluoromethoxy and sulfonyl chloride groups, which confer distinct reactivity and stability. This makes it a valuable compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C8H7ClF2O3S

Molekulargewicht

256.65 g/mol

IUPAC-Name

3-(difluoromethoxy)-2-methylbenzenesulfonyl chloride

InChI

InChI=1S/C8H7ClF2O3S/c1-5-6(14-8(10)11)3-2-4-7(5)15(9,12)13/h2-4,8H,1H3

InChI-Schlüssel

HAZJNQQRVXBZEM-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1S(=O)(=O)Cl)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.